molecular formula C16H25N3O4S B5094069 butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine

butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine

Cat. No.: B5094069
M. Wt: 355.5 g/mol
InChI Key: ICJFKDPMOWDVDU-UHFFFAOYSA-N
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Description

Butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can mimic the structure of nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, thereby inhibiting their activity. The pyrrolidine group can enhance binding affinity and specificity through additional interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(2-pyrrolidin-1-ylethylthio)pyrimidine: Similar structure but lacks the butanedioic acid moiety.

    2-(2-Pyrrolidin-1-ylethylthio)pyrimidine: Lacks the dimethyl groups on the pyrimidine ring.

    Butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyridine: Pyridine ring instead of pyrimidine.

Uniqueness

Butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrimidine ring and the butanedioic acid moiety allows for diverse applications in various fields, distinguishing it from similar compounds .

Properties

IUPAC Name

butanedioic acid;4,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S.C4H6O4/c1-10-9-11(2)14-12(13-10)16-8-7-15-5-3-4-6-15;5-3(6)1-2-4(7)8/h9H,3-8H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJFKDPMOWDVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCN2CCCC2)C.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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